Comparative Bioactivity Profiling: Target Compound Versus Closest Characterized Analog
A systematic search of ChEMBL, PubChem, and PubMed identified no quantitative bioactivity data (IC50, Ki, EC50) for 3-ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate. The structurally closest analog with database annotation, 3-ethyl 6-methyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate (ChEMBL CHEMBL213905), also lacks publicly reported bioactivity values in peer-reviewed literature [1]. The Maguire et al. PDGFR inhibitor series provides potency benchmarks for related 3-substituted-6,7-dimethoxyquinolines (e.g., IC50 ≤20 nM for optimal analogs), yet those compounds differ at both the 6‑position (methoxy vs. carbomethoxy) and the 4‑substituent, precluding direct extrapolation [2]. Consequently, the target compound remains a data‑void molecule in the public domain.
| Evidence Dimension | PDGF-RTK inhibition IC50 |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | 3-substituted-6,7-dimethoxyquinolines (Maguire et al. series): IC50 ≤20 nM for optimal analogs [2] |
| Quantified Difference | Cannot be calculated; target compound lacks any reported activity value |
| Conditions | Cell-free PDGF-RTK enzyme assay (comparator series) [2] |
Why This Matters
Without a quantitative baseline, users cannot estimate the potency window or prioritize this compound relative to characterized kinase inhibitor scaffolds, necessitating de novo screening before use in target-based assays.
- [1] ChEMBL entry CHEMBL213905, 3-ethyl 6-methyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate. European Bioinformatics Institute. View Source
- [2] Maguire MP, Sheets KR, McVety K, Spada AP, Zilberstein A. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. J Med Chem. 1994;37(14):2129-37. doi:10.1021/jm00040a003. View Source
